molecular formula C29H30N4O B456342 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B456342
M. Wt: 450.6g/mol
InChI Key: PJFIJMVFVUTOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE: is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and as building blocks for more complex heterocyclic systems

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Comparison: Compared to similar compounds, 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the piperidinomethyl group enhances its solubility and bioavailability, making it a more effective candidate for certain applications .

Properties

Molecular Formula

C29H30N4O

Molecular Weight

450.6g/mol

IUPAC Name

5-methyl-1,3-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C29H30N4O/c1-22-27(28(24-11-5-2-6-12-24)31-33(22)26-13-7-3-8-14-26)29(34)30-25-17-15-23(16-18-25)21-32-19-9-4-10-20-32/h2-3,5-8,11-18H,4,9-10,19-21H2,1H3,(H,30,34)

InChI Key

PJFIJMVFVUTOTO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN5CCCCC5

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN5CCCCC5

Origin of Product

United States

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